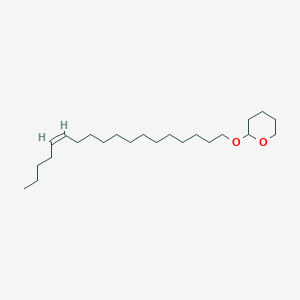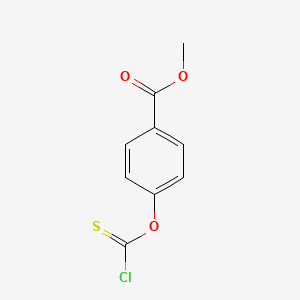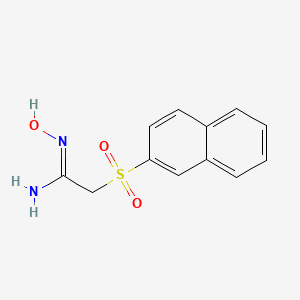
(2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol is a fluorinated organic compound with the molecular formula C4H6F6O2. This compound is characterized by the presence of six fluorine atoms, making it highly electronegative and chemically stable. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the atoms around the chiral centers at positions 2 and 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol typically involves the fluorination of butane-2,3-diol. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production. The use of catalysts and optimized reaction parameters further improves the yield and purity of the final product.
化学反应分析
Types of Reactions
(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexafluorobutanone, while reduction may produce partially fluorinated alcohols.
科学研究应用
(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein folding.
Medicine: It is investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance and stability.
作用机制
The mechanism of action of (2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The high electronegativity of fluorine atoms enhances these interactions, making the compound a potent inhibitor or activator of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2R,3R)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol: The enantiomer of the compound with different stereochemistry.
1,1,1,3,3,3-Hexafluoropropan-2-ol: A similar fluorinated alcohol with a different carbon backbone.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with fewer fluorine atoms.
Uniqueness
(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol is unique due to its specific stereochemistry and the presence of six fluorine atoms, which confer high chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds.
属性
分子式 |
C4H4F6O2 |
|---|---|
分子量 |
198.06 g/mol |
IUPAC 名称 |
(2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol |
InChI |
InChI=1S/C4H4F6O2/c5-3(6,7)1(11)2(12)4(8,9)10/h1-2,11-12H/t1-,2-/m0/s1 |
InChI 键 |
UZQRURWDAXNSCX-LWMBPPNESA-N |
手性 SMILES |
[C@H]([C@@H](C(F)(F)F)O)(C(F)(F)F)O |
规范 SMILES |
C(C(C(F)(F)F)O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


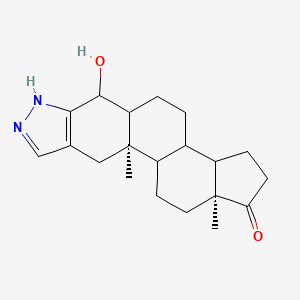
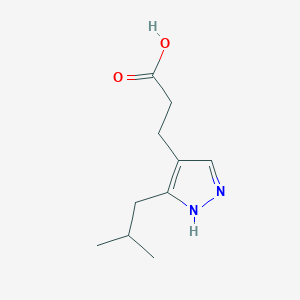
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
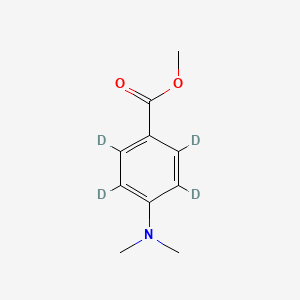
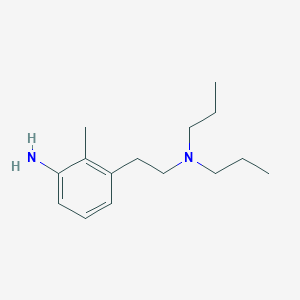
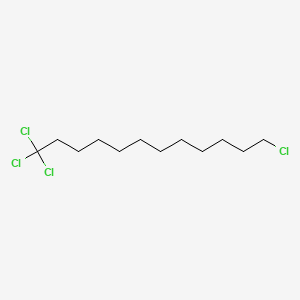
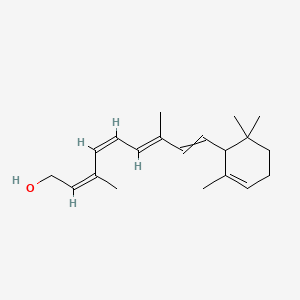
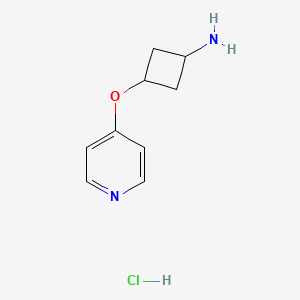
![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)

![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)
